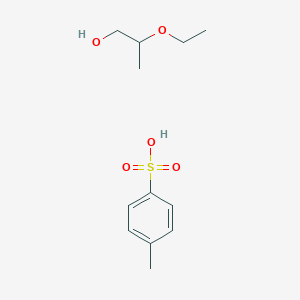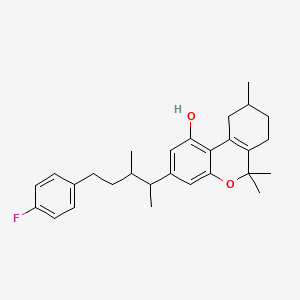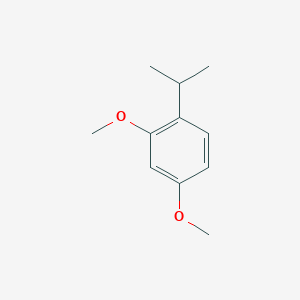
1-Isopropyl-2,4-dimethoxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2,4-dimethoxy-benzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, featuring isopropyl and methoxy groups attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2,4-dimethoxy-benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2,4-dimethoxy-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Isopropyl-2,4-dimethoxy-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-2,4-dimethoxy-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other cellular components .
Comparison with Similar Compounds
1,4-Dimethoxybenzene: A precursor in the synthesis of 1-Isopropyl-2,4-dimethoxy-benzene.
1,2-Dimethoxybenzene: Another isomer with different substitution patterns on the benzene ring.
1,3-Dimethoxybenzene: Similar to 1,4-dimethoxybenzene but with methoxy groups in different positions.
Uniqueness: this compound is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
7051-14-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,4-dimethoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-8(2)10-6-5-9(12-3)7-11(10)13-4/h5-8H,1-4H3 |
InChI Key |
ZSRHOISGDCJOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
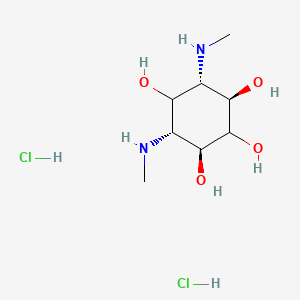

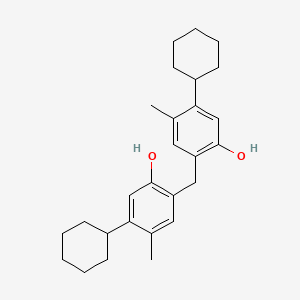
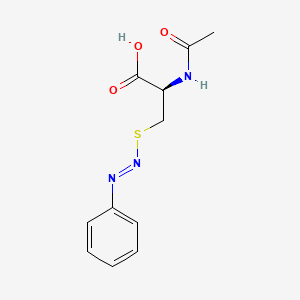
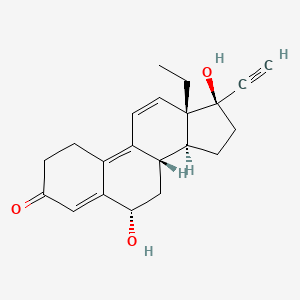
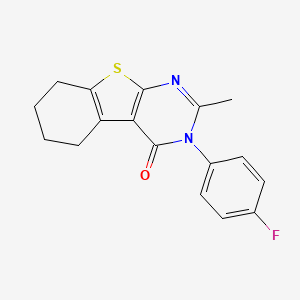

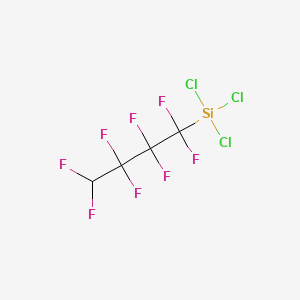
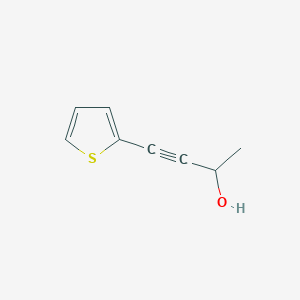
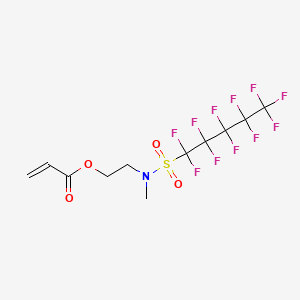
![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
